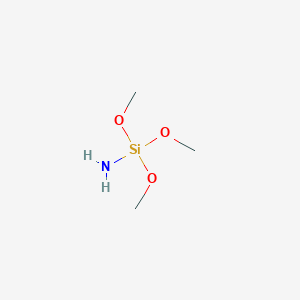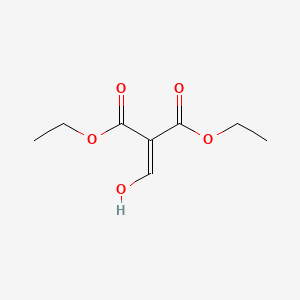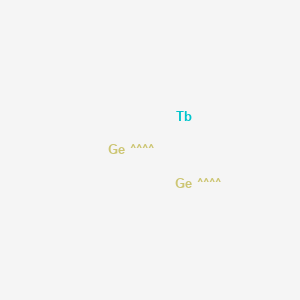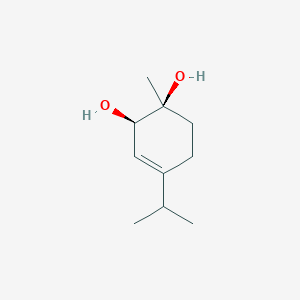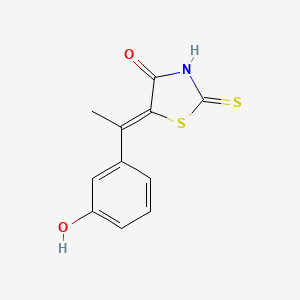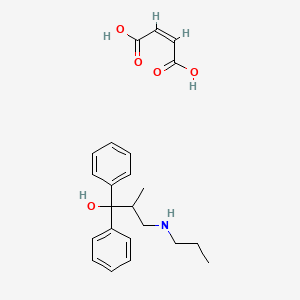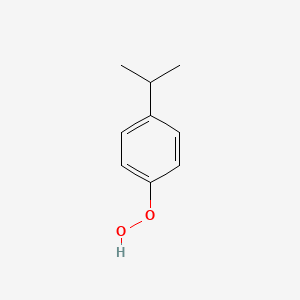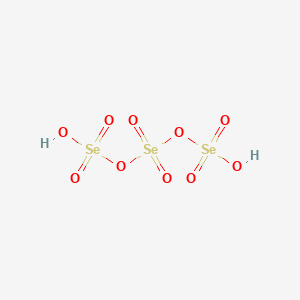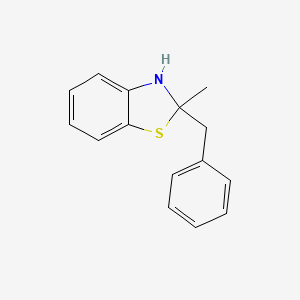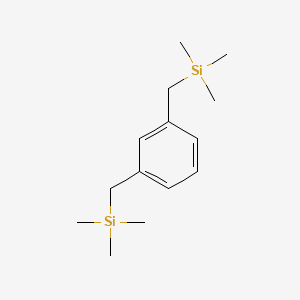
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) is an organosilicon compound with the molecular formula C14H26Si2 It is characterized by the presence of a phenylene group (a benzene ring) substituted with two methylene groups, each of which is further substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) typically involves the reaction of 1,3-bis(chloromethyl)benzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include silanol derivatives, reduced organic compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological assays.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atoms in the compound have a high affinity for oxygen and other electronegative elements, allowing for the formation of strong, stable bonds. This property is exploited in various applications, from surface modification to the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,4-phenylenebis(methylene))bis(trimethyl-)
- Silane, (1,2-phenylenebis(methylene))bis(trimethyl-)
- Silane, (1,4-phenylenebis(oxy))bis(trimethyl-)
Uniqueness
Silane, (1,3-phenylenebis(methylene))bis(trimethyl-) is unique due to the specific positioning of the methylene groups on the phenylene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties, reactivity, and applications compared to its 1,2- and 1,4- counterparts.
Propriétés
Numéro CAS |
18412-15-2 |
|---|---|
Formule moléculaire |
C14H26Si2 |
Poids moléculaire |
250.53 g/mol |
Nom IUPAC |
trimethyl-[[3-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)11-13-8-7-9-14(10-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
Clé InChI |
GIMRYXTWKUXCFR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=CC(=CC=C1)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


